2-Chloro-4-hydrazinyl-1,3,5-triazine
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Overview
Description
2-Chloro-4-hydrazinyl-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines It is characterized by a triazine ring substituted with a chlorine atom and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydrazinyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with hydrazine. The process begins with the nucleophilic substitution of one of the chlorine atoms in cyanuric chloride by hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 0-5°C to ensure the selective substitution of the chlorine atom.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-hydrazinyl-1,3,5-triazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and alcohols are commonly used. The reactions are typically carried out in solvents like ethanol or methanol at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Scientific Research Applications
2-Chloro-4-hydrazinyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. It also serves as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-hydrazinyl-1,3,5-triazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- 2-Chloro-4,6-diamino-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
Uniqueness
2-Chloro-4-hydrazinyl-1,3,5-triazine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other triazine derivatives that may lack this functional group and, consequently, exhibit different properties and applications.
Properties
Molecular Formula |
C3H4ClN5 |
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Molecular Weight |
145.55 g/mol |
IUPAC Name |
(4-chloro-1,3,5-triazin-2-yl)hydrazine |
InChI |
InChI=1S/C3H4ClN5/c4-2-6-1-7-3(8-2)9-5/h1H,5H2,(H,6,7,8,9) |
InChI Key |
RPCRKCLHFNJKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC(=N1)Cl)NN |
Origin of Product |
United States |
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